2-Cyclobutyl-n-methoxy-n-methylacetamide
CAS No.:
Cat. No.: VC17514443
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H15NO2 |
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Molecular Weight | 157.21 g/mol |
IUPAC Name | 2-cyclobutyl-N-methoxy-N-methylacetamide |
Standard InChI | InChI=1S/C8H15NO2/c1-9(11-2)8(10)6-7-4-3-5-7/h7H,3-6H2,1-2H3 |
Standard InChI Key | VHRWHCIVWSWPFQ-UHFFFAOYSA-N |
Canonical SMILES | CN(C(=O)CC1CCC1)OC |
Introduction
Chemical Structure and Nomenclature
The molecular structure of 2-cyclobutyl-N-methoxy-N-methylacetamide (CAS: 227322-00-1) consists of an acetamide core modified with three key groups:
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A cyclobutyl ring attached to the α-carbon of the acetamide.
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N-methoxy and N-methyl substituents on the amide nitrogen.
The compound’s systematic IUPAC name is N-methoxy-N-methyl-2-(cyclobutyl)acetamide. Its molecular formula is C₈H₁₅NO₂, with a molecular weight of 157.21 g/mol. The cyclobutyl group introduces steric strain due to its non-planar ring structure, which may influence reactivity and binding interactions in biological systems .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of N-methoxy-N-methylacetamide derivatives typically follows a two-step protocol involving acyl chloride formation and amide coupling. For 2-cyclobutyl-N-methoxy-N-methylacetamide, the pathway likely involves:
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Preparation of Cyclobutylacetyl Chloride:
Cyclobutylacetic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. -
Amide Formation:
The acyl chloride reacts with N-methoxy-N-methylamine (Weinreb amine) in the presence of a base such as triethylamine (TEA) to yield the target compound. This method mirrors the synthesis of N-methoxy-N-methylacetamide described in ChemicalBook , where acetyl chloride reacts with N,O-dimethylhydroxylamine hydrochloride under inert conditions:Substituting acetyl chloride with cyclobutylacetyl chloride would produce the cyclobutyl variant.
Optimization and Yield
Key reaction parameters include:
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Temperature: Reactions are conducted at 0°C to 22°C to minimize side reactions .
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Solvent: Dichloromethane (DCM) is commonly used due to its low polarity and compatibility with acyl chlorides.
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Workup: Quenching with saturated NaHCO₃ followed by extraction and drying (MgSO₄) ensures high purity .
Reported yields for analogous compounds range from 78% for N-methoxy-N-methylacetamide to lower yields for more complex derivatives .
Physicochemical Properties
Spectral Data
While experimental data for 2-cyclobutyl-N-methoxy-N-methylacetamide is scarce, its structural analogs provide benchmarks:
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¹H NMR: Expected signals include a singlet for N-methyl (δ 3.13 ppm), N-methoxy (δ 3.65 ppm), and cyclobutyl protons (δ 1.5–2.5 ppm) .
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¹³C NMR: Peaks for the carbonyl carbon (δ ~172 ppm), cyclobutyl carbons (δ 25–35 ppm), and methoxy/methyl groups (δ 19–61 ppm) .
Stability and Solubility
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Stability: Stable under inert conditions but may hydrolyze in acidic or basic environments due to the amide bond.
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Solubility: Likely soluble in organic solvents (DCM, THF) and sparingly soluble in water.
Pharmacological and Biochemical Applications
Role as a Synthetic Intermediate
N-methoxy-N-methylacetamides (Weinreb amides) are pivotal in organic synthesis for ketone formation via Grignard or organolithium reagent additions . The cyclobutyl variant could serve as a precursor to cyclobutyl ketones, which are valuable in medicinal chemistry for their conformational rigidity .
Future Directions
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Synthetic Applications: Explore its utility in synthesizing cyclobutyl-containing pharmaceuticals.
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Biological Screening: Evaluate antimicrobial or anticancer activity given the cyclobutyl group’s prevalence in bioactive molecules .
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Metabolic Studies: Investigate in vitro and in vivo metabolism using human S9 fractions or hepatocyte models .
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